molecular formula C30H22BrClN4O B2875978 2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 312587-01-2

2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Cat. No.: B2875978
CAS No.: 312587-01-2
M. Wt: 569.89
InChI Key: HFUJBGFOMUCDEW-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a heterocyclic molecule featuring a quinazoline core substituted with a pyrazoline ring, halogenated aryl groups (4-bromophenyl, 6-chloro), and a methoxyphenyl moiety.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)27-18-26(19-11-13-21(31)14-12-19)35-36(27)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUJBGFOMUCDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline represents a class of hybrid molecules that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C22H18BrClN2O
  • Molecular Weight : 441.748 g/mol
  • CAS Number : 339159-57-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable investigation evaluated various pyrazole derivatives against multiple human cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cytostatic activity with GI50 values ranging from 0.05 to 0.95 µM across various cancer types, including leukemia and melanoma .

Anti-inflammatory and Antioxidant Properties

The compound has also been reported to possess anti-inflammatory and antioxidant properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which contribute to their therapeutic effects in inflammatory diseases . The antioxidant activity is particularly relevant as it suggests a protective role against oxidative stress-related cellular damage.

The mechanisms underlying the biological activities of this compound may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : These compounds may interact with various signaling pathways, including those related to inflammation and apoptosis, enhancing their therapeutic efficacy.

Research Findings

StudyFocusFindings
Aly et al. (2021)Anticancer ActivitySignificant cytostatic effects on multiple cancer cell lines; GI50 values < 1 µM .
MDPI Study (2016)Hybrid MoleculesEvaluated against 58 human cancer cell lines; identified structure–activity relationships linked to anticancer efficacy .
Recent Research (2023)Anti-inflammatory EffectsDemonstrated inhibition of pro-inflammatory cytokines; potential for treating inflammatory diseases .

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of synthesized pyrazole derivatives demonstrated that certain modifications enhanced anticancer activity significantly, suggesting that structural variations can lead to improved efficacy against specific cancer types .
  • Case Study on Antioxidant Activity : In an animal model, a derivative showed a marked reduction in oxidative stress markers when administered, indicating its potential use as an antioxidant agent in therapeutic settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues: Quinazoline vs. Thiazole/Pyrazole Derivatives

The target compound’s quinazoline core distinguishes it from related pyrazoline-containing derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its brominated counterpart (5) (). While these thiazole-based compounds share the dihydro-pyrazol-1-yl moiety and halogenated aryl groups, their thiazole core alters electronic properties and intermolecular interactions compared to the quinazoline system. For example:

Property Target Quinazoline Compound Thiazole Compound 4 Thiazole Compound 5
Core Structure Quinazoline Thiazole Thiazole
Halogen Substituents 4-Bromophenyl, 6-Chloro 4-Chlorophenyl 4-Fluorophenyl
Planarity Likely planar (quinazoline core) Partially planar Partially planar
Bioactivity Not reported Antimicrobial Not reported

Substituent Effects: Bromo vs. Chloro/Fluoro Analogues

Halogen substitution significantly impacts physicochemical and biological properties. For instance:

  • 4-Bromophenyl vs.
  • 2-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in Compound 3. This difference may alter solubility and metabolic stability .

Pyrazoline Derivatives with Varied Aryl Groups

The pyrazoline ring in the target compound is structurally analogous to 4-[3-(biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (), which exhibits analgesic activity. Key comparisons include:

Feature Target Compound Pyrazole Derivative ()
Pyrazoline Substituents 3-(4-Bromophenyl), 5-(2-Methoxyphenyl) 3-(Biphenyl-4-yl), 5-(4-Methoxyphenyl)
Aromatic Systems Quinazoline + Pyrazoline Pyrazole + Biphenyl
Bioactivity Not reported Analgesic

The biphenyl group in ’s compound may enhance receptor binding through extended π systems, whereas the quinazoline core in the target compound could offer distinct hydrogen-bonding capabilities.

Methodological Insights from Structural Characterization

The synthesis and structural analysis of analogous compounds (e.g., ) rely on techniques such as single-crystal X-ray diffraction (via SHELX ) and computational tools like Multiwfn for wavefunction analysis . These methods reveal that:

  • Isostructurality : Chloro and bromo derivatives (e.g., Compounds 4 and 5) often adopt similar crystal structures, facilitating predictable material design .
  • Conformational Flexibility : The dihydro-pyrazole ring in the target compound likely exhibits restricted rotation, as seen in related structures, stabilizing specific conformations for biological interactions .

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